molecular formula C32H32N4O7 B13381944 9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-methoxyoxolan-2-yl]-9H-purin-6-ol

9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-methoxyoxolan-2-yl]-9H-purin-6-ol

Cat. No.: B13381944
M. Wt: 584.6 g/mol
InChI Key: KXFBGUCGEWPHRA-UHFFFAOYSA-N
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Description

5’-O-DMT-2’-O-Methyl-Inosine: is a modified nucleoside used extensively in biochemical and pharmaceutical research. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’ position and a methyl group at the 2’ position of inosine. It is primarily utilized in the synthesis of oligonucleotides and other nucleic acid derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-DMT-2’-O-Methyl-Inosine typically involves the protection of the inosine molecule at the 5’ position with a dimethoxytrityl group. This is followed by the methylation of the 2’ hydroxyl group. The reaction conditions often include the use of anhydrous solvents and specific catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 5’-O-DMT-2’-O-Methyl-Inosine is scaled up using automated synthesizers. These machines allow for precise control over reaction conditions, ensuring consistent quality and high throughput. The compound is then purified using chromatographic techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 5’-O-DMT-2’-O-Methyl-Inosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various protected and unprotected nucleoside derivatives, which are used in further synthetic applications .

Scientific Research Applications

Chemistry: In chemistry, 5’-O-DMT-2’-O-Methyl-Inosine is used as a building block for the synthesis of oligonucleotides. It is crucial in the development of synthetic RNA and DNA sequences .

Biology: In biological research, this compound is used to study nucleic acid interactions and functions. It helps in understanding the role of modified nucleosides in genetic regulation and expression .

Medicine: In medicine, 5’-O-DMT-2’-O-Methyl-Inosine is explored for its potential therapeutic applications, including antiviral and anticancer properties. It is also used in the development of gene therapies .

Industry: Industrially, this compound is used in the large-scale synthesis of nucleic acid-based drugs and diagnostic tools .

Mechanism of Action

The mechanism of action of 5’-O-DMT-2’-O-Methyl-Inosine involves its incorporation into nucleic acids, where it can influence the stability and function of RNA and DNA molecules. The DMT group protects the nucleoside during synthesis, allowing for selective deprotection and further modification. The methyl group at the 2’ position enhances the stability of the nucleoside, making it more resistant to enzymatic degradation .

Comparison with Similar Compounds

Uniqueness: 5’-O-DMT-2’-O-Methyl-Inosine is unique due to the combination of the DMT protecting group and the 2’ methyl group. This dual modification provides enhanced stability and versatility in synthetic applications compared to its analogs .

Properties

Molecular Formula

C32H32N4O7

Molecular Weight

584.6 g/mol

IUPAC Name

9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C32H32N4O7/c1-39-23-13-9-21(10-14-23)32(20-7-5-4-6-8-20,22-11-15-24(40-2)16-12-22)42-17-25-27(37)28(41-3)31(43-25)36-19-35-26-29(36)33-18-34-30(26)38/h4-16,18-19,25,27-28,31,37H,17H2,1-3H3,(H,33,34,38)

InChI Key

KXFBGUCGEWPHRA-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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